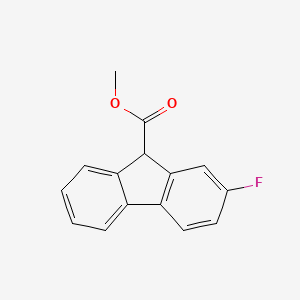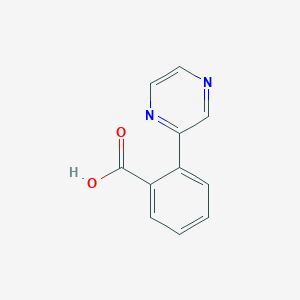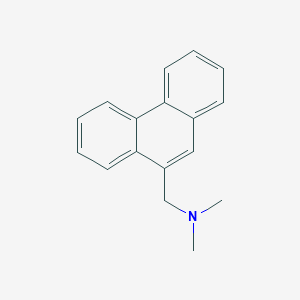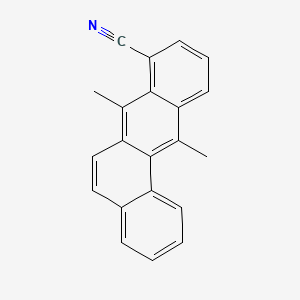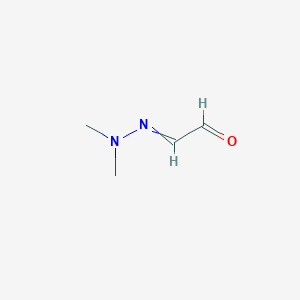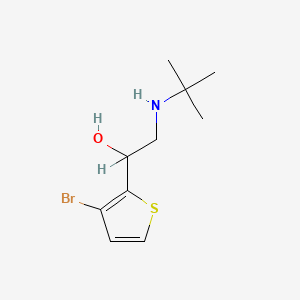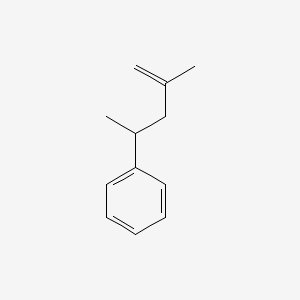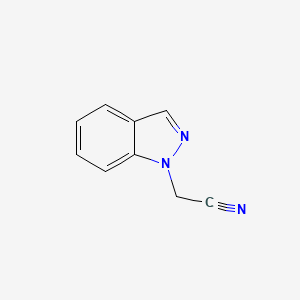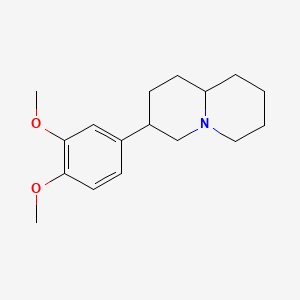
3-(3,4-Dimethoxyphenyl)quinolizidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-Dimethoxyphenyl)quinolizidine is a compound belonging to the class of quinolizidine alkaloids These alkaloids are known for their diverse biological activities and are primarily found in the Leguminosae family of plants
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxyphenyl)quinolizidine typically involves the use of starting materials such as 3,4-dimethoxyphenylalanine and quinolizidine derivatives. One common method includes the double Michael addition reactions of silylated Nazarov reagents to unsaturated quinolizidine lactams . The reaction conditions often involve the use of strong bases and inert solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and pressure, and using continuous flow reactors to increase yield and efficiency.
化学反応の分析
Types of Reactions
3-(3,4-Dimethoxyphenyl)quinolizidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolizidine N-oxides.
Reduction: Reduction reactions can convert the quinolizidine ring to its corresponding dihydro derivatives.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinolizidine N-oxides.
Reduction: Dihydroquinolizidine derivatives.
Substitution: Substituted quinolizidine derivatives with various functional groups.
科学的研究の応用
3-(3,4-Dimethoxyphenyl)quinolizidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects, particularly in cardiovascular diseases.
作用機序
The mechanism of action of 3-(3,4-Dimethoxyphenyl)quinolizidine involves its interaction with various molecular targets. It is known to affect ion channels and receptors in the cardiovascular system, leading to its antiarrhythmic effects . The compound may also interact with enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties.
類似化合物との比較
Similar Compounds
Lupinine: Another quinolizidine alkaloid with similar biological activities.
Cytisine: Known for its use in smoking cessation therapies.
Sparteine: Used as a chiral ligand in asymmetric synthesis.
Uniqueness
3-(3,4-Dimethoxyphenyl)quinolizidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its 3,4-dimethoxyphenyl group enhances its potential as a therapeutic agent compared to other quinolizidine alkaloids.
特性
CAS番号 |
63716-68-7 |
|---|---|
分子式 |
C17H25NO2 |
分子量 |
275.4 g/mol |
IUPAC名 |
3-(3,4-dimethoxyphenyl)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine |
InChI |
InChI=1S/C17H25NO2/c1-19-16-9-7-13(11-17(16)20-2)14-6-8-15-5-3-4-10-18(15)12-14/h7,9,11,14-15H,3-6,8,10,12H2,1-2H3 |
InChIキー |
WWZYSFVVLXIGSX-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C2CCC3CCCCN3C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



